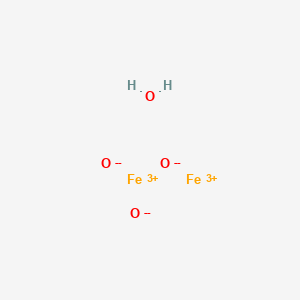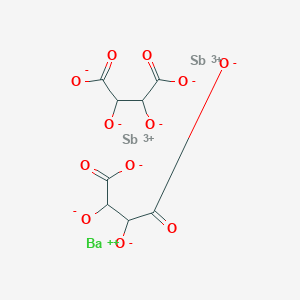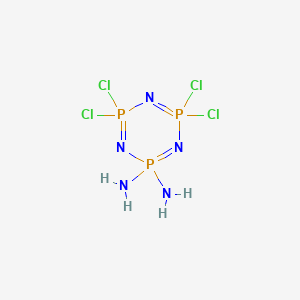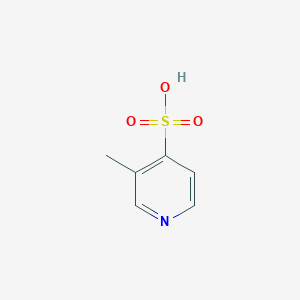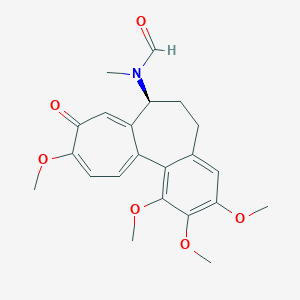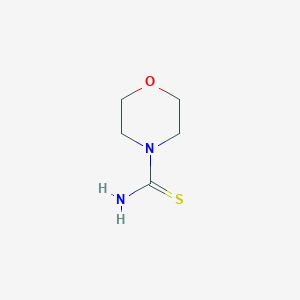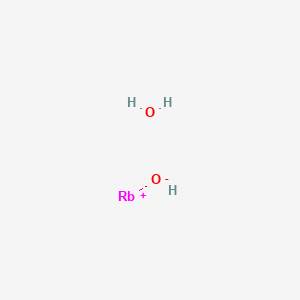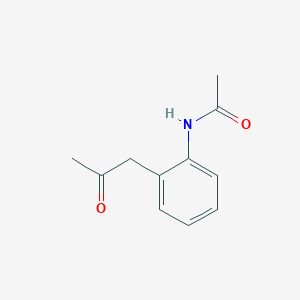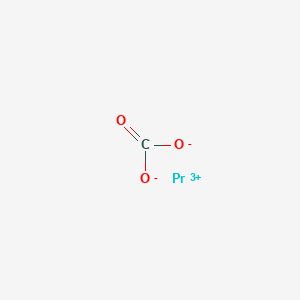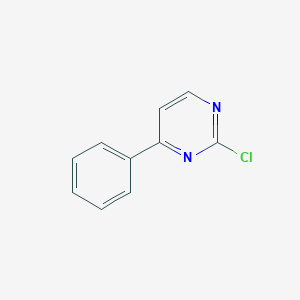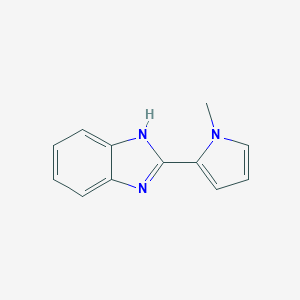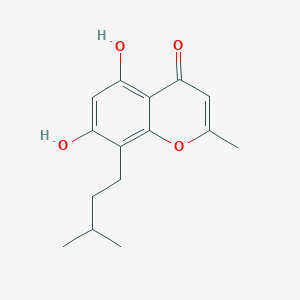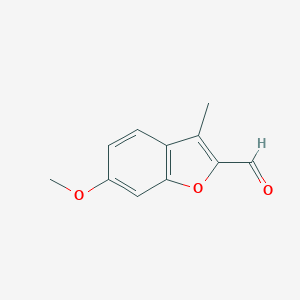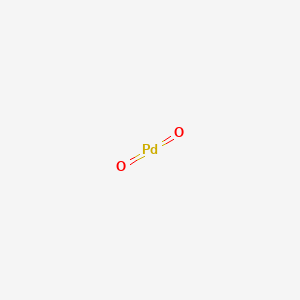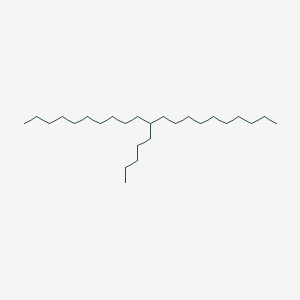
Heneicosane, 11-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heneicosane, 11-pentyl- is a long-chain hydrocarbon that belongs to the family of alkanes. It is a colorless, odorless, and non-polar compound that is commonly found in plants and insects. Heneicosane, 11-pentyl- has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Heneicosane, 11-pentyl- is not fully understood. However, it has been suggested that the compound exerts its effects by interacting with various receptors and enzymes in the body. For example, Heneicosane, 11-pentyl- has been shown to interact with the cannabinoid receptors in the brain, which are involved in pain sensation and inflammation.
Effets Biochimiques Et Physiologiques
Heneicosane, 11-pentyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has antioxidant, anti-inflammatory, and analgesic properties. In vivo studies have shown that Heneicosane, 11-pentyl- can reduce pain and inflammation in animal models of arthritis and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Heneicosane, 11-pentyl- has several advantages for lab experiments. It is a non-toxic and non-polar compound that is easy to handle and store. It is also readily available and can be synthesized using simple methods. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of Heneicosane, 11-pentyl-. One area of research is the development of new methods for the synthesis of the compound, which could lead to more efficient and cost-effective production. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases, such as cancer and arthritis. Additionally, the study of the compound's mechanism of action could lead to the development of new drugs that target specific receptors and enzymes in the body.
Méthodes De Synthèse
Heneicosane, 11-pentyl- can be synthesized through various methods. One of the most common methods is the extraction of the compound from natural sources such as plants and insects. Another method involves the chemical synthesis of the compound using various reagents and catalysts. The most widely used method for the synthesis of Heneicosane, 11-pentyl- is the reduction of the corresponding carboxylic acid using lithium aluminum hydride.
Applications De Recherche Scientifique
Heneicosane, 11-pentyl- has been extensively studied for its potential applications in various fields such as agriculture, medicine, and industry. In agriculture, Heneicosane, 11-pentyl- has been found to have insecticidal properties and can be used as a natural pesticide. In medicine, Heneicosane, 11-pentyl- has been shown to have anti-inflammatory and analgesic properties and can be used in the treatment of various diseases such as arthritis and cancer. In industry, Heneicosane, 11-pentyl- can be used as a lubricant and a surfactant.
Propriétés
Numéro CAS |
14739-72-1 |
|---|---|
Nom du produit |
Heneicosane, 11-pentyl- |
Formule moléculaire |
C26H54 |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
11-pentylhenicosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-12-14-16-18-21-24-26(23-20-9-6-3)25-22-19-17-15-13-11-8-5-2/h26H,4-25H2,1-3H3 |
Clé InChI |
MSKKJKLPGKYANX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCC)CCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCC(CCCCC)CCCCCCCCCC |
Autres numéros CAS |
14739-72-1 |
Synonymes |
11-Pentylhenicosane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



